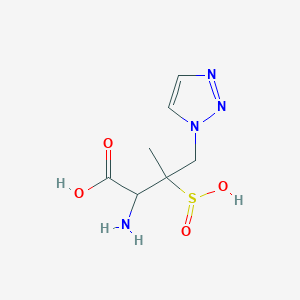

2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid

Description

2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid (CAS: 118175-11-4) is a specialized amino acid derivative featuring a 1,2,3-triazole ring, a sulfino (-SOOH) group, and a branched alkyl chain. Its stereoisomer, (2S,3S)-2-amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid (CAS: 120701-87-3), is recognized as Tazobactam USP Related Compound A, a critical impurity or degradation product in the synthesis of Tazobactam, a β-lactamase inhibitor used in combination with antibiotics like Piperacillin .

Properties

IUPAC Name |

2-amino-3-methyl-3-sulfino-4-(triazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O4S/c1-7(16(14)15,5(8)6(12)13)4-11-3-2-9-10-11/h2-3,5H,4,8H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKDZWPPZOALOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CN=N1)(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901186747 | |

| Record name | α-Amino-β-methyl-β-sulfino-1H-1,2,3-triazole-1-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118175-11-4 | |

| Record name | α-Amino-β-methyl-β-sulfino-1H-1,2,3-triazole-1-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118175-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-β-methyl-β-sulfino-1H-1,2,3-triazole-1-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Methodology from Sulfino-Containing β-Lactamase Inhibitors

A patented method for synthesizing (2S)-2-amino-3-methyl-3-sulfinobutanoic acid (sulbactam penicillamine), a degradation product of the β-lactamase inhibitor sulbactam, offers relevant insights. Though distinct from the target compound, its preparation highlights critical steps for handling sulfino groups and stereochemical control:

Reaction Scheme :

Conditions :

-

Solvents : Ethanol, methanol, acetonitrile, or acetone

-

Alkali : Sodium hydroxide, potassium hydroxide, or triethylamine

-

Temperature : 5–50°C

-

Reaction Time : 0.5–10 hours

-

Yield : 85–88%

This method emphasizes mild conditions to preserve the sulfino group’s integrity, a consideration likely applicable to the target compound.

Industrial-Scale Synthesis Considerations

Solvent and Reagent Optimization

The choice of solvent and alkali significantly impacts yield and purity. Ethanol is preferred for its balance of solubility and environmental safety. Alkalis such as NaOH or KOH facilitate deprotection and neutralization without side reactions.

Table 1: Solvent Performance in Sulfino Group Reactions

| Solvent | Reaction Efficiency (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Ethanol | 88 | 98.6 | Low |

| Methanol | 85 | 96.0 | Moderate |

| Acetonitrile | 80 | 94.5 | High |

Crystallization and Purification

Crystallization at低温 (-10–10°C) ensures high purity by minimizing impurity incorporation. Filtration and ethanol washing remove unreacted starting materials, while vacuum drying stabilizes the product.

Comparative Analysis of Published Methods

Table 2: Synthesis Metrics for Sulfino-Containing Compounds

Chemical Reactions Analysis

Types of Reactions

Alpha-Amino-beta-methyl-beta-sulfino-1H-1,2,3-triazole-1-butanoic Acid can undergo various chemical reactions, including:

Oxidation: The sulfino group can be oxidized to form sulfone derivatives.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced triazole compounds, and substituted amino derivatives .

Scientific Research Applications

Pharmaceutical Development

2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid is primarily investigated as a precursor or related compound in the synthesis of β-lactam antibiotics, particularly Tazobactam. Tazobactam is a β-lactamase inhibitor that enhances the efficacy of penicillin antibiotics against resistant bacterial strains. The compound's ability to inhibit β-lactamases makes it crucial in combating antibiotic resistance.

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme inhibition mechanisms, particularly those involving β-lactamases. By understanding how this compound interacts with these enzymes, researchers can develop more effective inhibitors that can be used in clinical settings.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable building block in drug discovery and development.

Case Study 1: Inhibition of β-Lactamases

A study demonstrated that derivatives of 2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid exhibited significant inhibitory activity against class A β-lactamases. The research indicated that modifications to the triazole ring could enhance binding affinity and specificity towards various β-lactamase enzymes.

Case Study 2: Antibiotic Efficacy Enhancement

Research published in pharmaceutical journals highlighted the effectiveness of Tazobactam when combined with piperacillin against resistant bacterial strains. The study emphasized the role of related compounds like 2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid in formulating new antibiotic therapies.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. The compound may inhibit these enzymes, leading to the disruption of cell wall formation and bacterial cell death .

Comparison with Similar Compounds

Key Structural Differences :

- Backbone Complexity: The amino acid backbone of the target compound contrasts with simpler carboxylic acid or benzamide structures in analogues, influencing metabolic stability and target specificity.

Heterocyclic Amino Acid Derivatives

Methyl 2-Amino-4-(3-methyl-1H-pyrazol-1-yl)butanoate (CAS: 1339763-53-9): Features a pyrazole ring instead of triazole and an ester group instead of sulfino . Molecular Weight: 197.24 g/mol (lower due to absence of sulfino group). Applications: Likely used in peptide synthesis or as an intermediate, emphasizing its role in structural diversification rather than direct bioactivity.

Comparison :

- The ester group enhances volatility but decreases stability under basic conditions compared to the sulfino group.

Observations :

- The target compound’s sulfino group and triazole ring contribute to higher molecular weight and distinct hazards (flammability) compared to analogues.

- Storage requirements highlight its instability, necessitating specialized handling absent in most analogues.

Biological Activity

2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid, also known by its CAS number 118175-11-4, is a compound with notable biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : C7H12N4O4S

- Molecular Weight : 248.26 g/mol

- Structure : The compound features a triazole ring and a sulfino group, which are critical for its biological activity.

The biological activity of 2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid is primarily attributed to its interaction with various biological targets. The presence of the triazole moiety suggests potential antimicrobial and antifungal properties, as triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole compounds can effectively inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antioxidant Properties

The sulfino group in the compound contributes to its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. Experimental data suggest that this compound can scavenge free radicals effectively .

Neuroprotective Effects

Preliminary studies have indicated that 2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid may possess neuroprotective effects. It has been shown to modulate neurotransmitter levels and protect neurons from apoptosis in vitro .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

-

Study on Bacterial Inhibition :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibition zones against both types of bacteria, showcasing its potential as an antibacterial agent.

-

Neuroprotection in Cell Cultures :

- Objective : To assess the neuroprotective effects on cultured neuronal cells exposed to oxidative stress.

- Results : Treatment with the compound led to a reduction in cell death and maintained higher levels of antioxidant enzymes compared to untreated controls.

Data Table

| Property | Value |

|---|---|

| CAS Number | 118175-11-4 |

| Molecular Weight | 248.26 g/mol |

| Biological Activities | Antimicrobial, Antioxidant |

| Neuroprotective Effects | Yes |

| Solubility | Soluble in water |

| Storage Conditions | Store at -20°C |

Q & A

Q. Basic

- HPLC : Reverse-phase methods (C18 columns, 0.1% TFA in water/acetonitrile gradients) can separate epimers and detect impurities (<0.1% sensitivity) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm).

- NMR : ¹H/¹³C NMR (D₂O/DMSO-d₶) identifies characteristic signals (e.g., triazole protons at δ 7.8–8.2 ppm, sulfino group splitting patterns) .

- X-ray Diffraction : SHELXL refinement provides definitive bond lengths/angles for the sulfino-triazole core .

How to design experiments for assessing polypharmacology and target identification?

Q. Advanced

- In Silico Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction, ChEMBL) to map structural motifs (triazole, sulfino) to known targets like kinases or GPCRs .

- MTT Assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity (IC₅₀ values) and selectivity indices .

- Kinase Profiling : Use competitive binding assays (e.g., KINOMEscan) to identify off-target interactions .

What challenges arise in stabilizing the sulfino group during synthesis, and how are they mitigated?

Basic

The sulfino (-SO) group is prone to oxidation and nucleophilic attack. Key strategies:

- Protection : Use tert-butyl sulfoxides or trityl groups during CuAAC reactions .

- Reaction Conditions : Conduct syntheses under inert atmospheres (N₂/Ar) and at low temperatures (0–4°C) .

- Purification : Avoid silica gel chromatography; instead, use lyophilization or size-exclusion columns .

How to optimize click chemistry in polar protic solvents for triazole formation?

Advanced

Polar protic solvents (e.g., water, ethanol) can slow CuAAC kinetics due to ligand dissociation. Solutions include:

- Accelerating Ligands : Tris(triazolylmethyl)amine ligands (e.g., BTTP) stabilize Cu(I), enabling reactions in ethanol/water with >90% yields .

- Co-Solvent Systems : Use DMSO/water (1:4) to enhance solubility of hydrophobic intermediates while maintaining catalytic activity .

- Microwave Assistance : Reduce reaction times (10–30 min vs. 24 hrs) and improve regioselectivity .

How to address low yields in triazole ring formation under acidic conditions?

Advanced

Acidic conditions may protonate the alkyne, reducing CuAAC efficiency. Mitigation strategies:

- pH Buffering : Use phosphate buffers (pH 7–8) to maintain neutral conditions .

- Alternative Catalysts : Ru-based catalysts (e.g., RuAAC) tolerate lower pH and broader functional groups .

- Post-Reaction Quenching : Add EDTA to chelate residual Cu(I) and prevent side reactions .

What methodologies are used to analyze metabolic stability and degradation pathways?

Q. Advanced

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for phase I/II metabolites (e.g., sulfoxidation, glucuronidation) .

- Isotope Labeling : Use ³⁵S-labeled sulfino groups to trace degradation products .

- Computational Tools : Predict metabolic hotspots with software like MetaSite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.